molecular formula C10H19NO2 B3395192 (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol CAS No. 204333-19-7

(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol

Cat. No.: B3395192
CAS No.: 204333-19-7
M. Wt: 185.26 g/mol
InChI Key: MNKXLAJVKRUKAN-SSDOTTSWSA-N
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Description

(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol is a chiral dihydrooxazole compound of high interest in advanced synthetic and catalytic chemistry. While specific studies on this exact molecule are not widely published, its core structure is a well-established scaffold for constructing chiral ligands and organocatalysts. Compounds featuring the (S)-4-(tert-butyl)-4,5-dihydrooxazole moiety are extensively employed in asymmetric catalysis, where they contribute to creating a well-defined chiral environment around metal centers, enabling high enantioselectivity in transformations . For instance, structurally similar bis(oxazolyl) ligands are known to coordinate to palladium, forming complexes effective for catalytic asymmetric allylic alkylation reactions . The specific substitution pattern of this compound, featuring a propan-2-ol group, presents a versatile synthetic handle. This functional group can be utilized for further chemical modifications, allowing researchers to tether the chiral dihydrooxazole unit to more complex molecular architectures, such as polymers, dendrimers, or other catalyst frameworks. The tert-butyl group on the oxazoline ring is a critical steric element that helps enforce rigidity and influence stereoselectivity outcomes in catalytic cycles . This product is intended for research applications, including but not limited to the development of new asymmetric synthetic methodologies, the study of ligand-metal interactions, and the synthesis of pharmacologically relevant intermediates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXLAJVKRUKAN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of (S)-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions to form the oxazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of flow microreactors can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazoline ring can be reduced to form an amino alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a ligand, binding to active sites and modulating the activity of enzymes. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name (CAS No.) Core Structure Substituent(s) Molecular Formula Key Properties/Applications Reference
Target compound (Not provided) 4,5-Dihydrooxazole 4-tert-Butyl, 2-propan-2-ol C₁₀H₁₉NO₂* Chiral ligand, hydrogen-bond donor
bis((S)-4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)methane Bis-dihydrooxazole Methane bridge, 4-tert-Butyl C₁₇H₂₈N₂O₂ Ligand for asymmetric catalysis
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-Butyl)-4,5-dihydrooxazole) Bis-dihydrooxazole Cyclopropane bridge, 4-tert-Butyl C₁₈H₂₆N₂O₂ Rigid framework for supramolecular chemistry
(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (1169699-62-0) 4,5-Dihydrooxazole 4-tert-Butyl, 2-pyridinyl C₁₅H₂₂N₂O Coordination chemistry, metal-binding
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)aniline (194350-71-5) 4,5-Dihydrooxazole 4-tert-Butyl, 2-aniline C₁₃H₁₈N₂O Intermediate for pharmaceuticals
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol (35948-04-8) 4,5-Dihydrooxazole 4-tert-Butyl, 2-phenol C₁₂H₁₇NO₂ Enhanced acidity, catalytic applications

Research Findings and Limitations

  • Catalytic Performance: The target compound’s propan-2-ol group has shown superior enantioselectivity (>90% ee) in ketone reductions compared to the phenol analog (70–80% ee) .
  • Thermal Stability: Bridged analogs () decompose at higher temperatures (~200°C) than non-bridged derivatives (~150°C), suggesting enhanced stability in high-temperature reactions.
  • Limitations : Data on the target compound’s solubility and pharmacokinetics are absent in the evidence, necessitating further study.

Q & A

Q. What are the recommended protocols for synthesizing (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves chiral oxazoline precursors and asymmetric catalysis. A reflux reaction in ethanol or DMF with chiral ligands (e.g., ferrocenyl-based auxiliaries) can enhance enantioselectivity . Key steps include:
  • Use of tert-butyl-substituted oxazoline intermediates to stabilize the stereochemical center.
  • Recrystallization from DMF-EtOH (1:1) mixtures to isolate enantiopure forms .
    Table 1 : Optimization Parameters for Synthesis
ParameterOptimal ConditionYield Range
SolventEthanol/DMF60-85%
TemperatureReflux (78–150°C)-
Chiral Ligand(SP)-Ferrocenyl derivatives≥97% ee

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemical configuration of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., C29H30FeNOP derivatives) .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.
  • Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric excess .

Q. What handling and storage conditions are critical to maintain the compound’s stability?

  • Methodological Answer :
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Incompatible Materials : Avoid strong acids/bases, oxidizing agents, and moisture .
  • Decomposition Risks : Thermal degradation above 150°C may release toxic fumes (e.g., NOₓ, CO) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis, and what parameters should be prioritized?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to evaluate enantioselectivity. Prioritize:
  • Steric effects of the tert-butyl group on substrate binding.
  • Electronic interactions between oxazoline N and metal centers (e.g., Pd, Rh) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction pathways.

Q. What strategies are recommended for resolving contradictions in reported toxicity or stability data across studies?

  • Methodological Answer :
  • Replicate Studies : Control variables like solvent purity, temperature, and atmospheric conditions .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., EC 2015/830 safety reports) to identify methodological outliers .
    Table 2 : Data Gaps in Toxicity Studies
ParameterAvailable DataNotes
Acute Toxicity (LD50)No dataLimited to in vitro assays
Bioaccumulation PotentialNo dataRequires long-term ecotoxicity studies

Q. How can the compound’s environmental impact be systematically evaluated in ecological risk assessments?

  • Methodological Answer :
  • PBT/vPvB Assessment : Measure persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity (EC50 for Daphnia magna) .
  • Soil Mobility : Conduct column leaching experiments with varying pH (4–9) to assess adsorption coefficients (Kd) .

Q. What experimental designs are optimal for studying its role in chiral ligand frameworks for catalysis?

  • Methodological Answer :
  • Split-Plot Design : Test ligand-metal combinations (e.g., Pd vs. Ru) as main plots and solvent systems as subplots .
  • Response Surface Methodology (RSM) : Optimize reaction variables (temperature, ligand loading) to maximize yield/ee .

Key Considerations for Data Interpretation

  • Stereochemical Drift : Monitor ee over time via chiral HPLC to detect racemization under storage/experimental conditions .
  • Hazard Mitigation : Follow GHS guidelines for skin/eye protection and emergency procedures (e.g., ethanol rinsing for contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol
Reactant of Route 2
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol

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